OGDA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

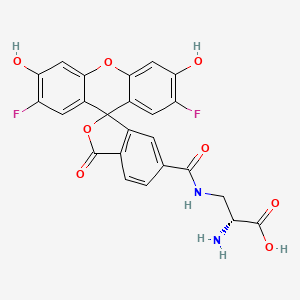

C24H16F2N2O8 |

|---|---|

Molecular Weight |

498.4 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C24H16F2N2O8/c25-14-4-12-19(6-17(14)29)35-20-7-18(30)15(26)5-13(20)24(12)11-3-9(1-2-10(11)23(34)36-24)21(31)28-8-16(27)22(32)33/h1-7,16,29-30H,8,27H2,(H,28,31)(H,32,33)/t16-/m1/s1 |

InChI Key |

RFRUFDKIAPOSBS-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1C(=O)NC[C@H](C(=O)O)N)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(C(=O)O)N)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

The OGDA Database: A Technical Guide for Algal Genomics in Research and Development

Abstract

The Organelle Genome Database for Algae (OGDA) is a centralized, public repository that provides a comprehensive collection of mitochondrial (mtDNA) and plastid (cpDNA) genomes from a wide array of algal species.[1][2] This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed overview of the this compound database, its data content, methodologies for data acquisition and analysis, and its potential applications. By providing a curated and analyzable dataset of organellar genomes, this compound facilitates critical research in algal evolution, genetics, and biotechnology, laying a foundation for the future exploration of algae as a source for novel therapeutics and biomaterials.

Introduction to the this compound Database

The Organelle Genome Database for Algae (this compound) was developed to address the need for an integrated platform for algal organelle genomics.[1][3] Algae represent a diverse group of organisms with a long evolutionary history, and their organellar genomes are powerful tools for studying gene and genome structure, organelle function, and evolutionary relationships.[1][2][3] this compound serves as a public hub, housing a significant collection of algal mitochondrial and plastid genomes sourced from public databases such as NCBI, as well as from direct sequencing efforts by the database's creators.[1][2]

The database is designed to be user-friendly, offering not only access to genomic data but also a suite of integrated applications for analyzing the structural characteristics, collinearity, and phylogeny of these organellar genomes.[1][2][3] This allows researchers to efficiently retrieve and analyze data to make biological discoveries.

Data Content and Structure

The inaugural release of the this compound database contains a substantial number of organellar genomes, providing a broad foundation for comparative genomics. The data is structured to be easily accessible and analyzable.

Quantitative Data Summary

The initial release of this compound includes a significant number of plastid and mitochondrial genomes, categorized by phyla.

Table 1: Summary of Organelle Genomes in the Initial this compound Release [1]

| Organelle | Number of Genomes | Number of Species | Number of Phyla |

| Plastid | 1055 | 667 | 11 |

| Mitochondrion | 755 | 542 | 9 |

Table 2: Phyla Represented in the this compound Database [1]

| Phylum |

| Rhodophyta |

| Chlorophyta |

| Ochrophyta |

| Glaucophyta |

| Cryptophyta |

| Charophyta |

| Haptophyta |

| Bacillariophyta |

| Euglenozoa |

| Myzozoa |

| Cercozoa |

Experimental Protocols

The genomic data within this compound is aggregated from public repositories and sequenced in-house. While specific protocols for each dataset may vary, this section outlines a generalized, comprehensive methodology for the extraction and sequencing of algal organellar DNA, based on established techniques.

Algal Culture and Harvesting

Algal strains are cultured under controlled laboratory conditions appropriate for each species. Axenic cultures are preferred to prevent contamination from other organisms. Once sufficient biomass is achieved, the algal cells are harvested from the culture medium by centrifugation.

Organellar DNA Extraction

The extraction of high-quality organellar DNA from algae can be challenging due to the presence of polysaccharides and polyphenols that can interfere with downstream applications. A common and effective method is the Cetyltrimethylammonium Bromide (CTAB) extraction protocol.

Protocol: CTAB DNA Extraction from Algae

-

Cell Lysis: The harvested algal pellet is ground to a fine powder in liquid nitrogen using a mortar and pestle. This mechanical disruption helps to break the rigid cell walls of many algal species.

-

CTAB Buffer Incubation: The powdered sample is immediately transferred to a pre-warmed CTAB isolation buffer. This buffer typically contains CTAB, NaCl, Tris-HCl, and EDTA. The mixture is incubated at 60-65°C for 1 hour to lyse the cells and denature proteins.[4]

-

Purification:

-

An equal volume of chloroform:isoamyl alcohol (24:1) is added, and the mixture is emulsified by vortexing. This step removes proteins and other contaminants.

-

The mixture is centrifuged, and the upper aqueous phase containing the DNA is carefully transferred to a new tube.

-

This chloroform:isoamyl alcohol extraction is often repeated until the interface between the aqueous and organic layers is clear.

-

-

DNA Precipitation:

-

DNA is precipitated from the aqueous phase by adding cold isopropanol (B130326) or ethanol (B145695).

-

The solution is incubated at -20°C to facilitate precipitation.

-

-

Washing and Resuspension:

-

The precipitated DNA is pelleted by centrifugation.

-

The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.

-

After air-drying, the DNA is resuspended in a suitable buffer, such as TE buffer.

-

-

RNA Removal: The DNA solution is treated with RNase A to degrade any co-precipitated RNA.

Organelle Genome Sequencing

Next-generation sequencing (NGS) technologies are typically employed for sequencing the extracted DNA.

Protocol: Organelle Genome Sequencing

-

Library Preparation: The purified DNA is used to prepare a sequencing library. This involves fragmenting the DNA to a desired size, followed by the ligation of sequencing adapters.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina. This generates a large number of short DNA reads.

-

Genome Assembly: The raw sequencing reads are first quality-checked and trimmed. The high-quality reads are then assembled de novo using specialized assembly software to reconstruct the complete circular organellar genomes.

-

Genome Annotation: The assembled genomes are annotated to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This is often done using automated annotation pipelines followed by manual curation.

Data Analysis Workflows and Signaling Pathways

While this compound does not directly house data on classical cell signaling pathways, the genomic data it contains is fundamental for understanding the "signaling" of evolutionary relationships and the flow of genetic information. The database provides tools to facilitate these analyses.

This compound Data Processing and Integration Workflow

The following diagram illustrates the workflow for data collection, processing, and integration into the this compound database.

Phylogenetic Analysis Workflow

A primary application of the this compound database is to infer evolutionary relationships among algal species. The diagram below outlines a typical phylogenetic analysis workflow using data from this compound.

Horizontal Gene Transfer (HGT) Analysis

The organellar genomes in this compound can be used to study the transfer of genetic material between different species, a process known as horizontal gene transfer (HGT). This is a significant factor in algal evolution. The analysis of HGT involves identifying genes with unexpected phylogenetic positions.

References

- 1. A rapid and efficient DNA extraction method suitable for marine macroalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized method for high quality DNA extraction from microalga Prototheca wickerhamii for genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Accessing the Organelle Genome Database for Algae: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the Organelle Genome Database for Algae (OGDA) and associated methodologies for genomic research.

Introduction to Algal Organelle Genomics and the this compound

Algae represent a vast and diverse group of photosynthetic eukaryotes with significant potential in various fields, including biofuels, pharmaceuticals, and biomaterials. Their organelle genomes—plastid (cpDNA) and mitochondrial (mtDNA)—are crucial for understanding their evolution, phylogeny, and metabolic capabilities. These genomes are characterized by uniparental inheritance and a more compact structure compared to nuclear genomes, making them powerful tools for genetic and evolutionary studies.[1][2]

To centralize the rapidly growing data on algal organelle genomes, the Organelle Genome Database for Algae (this compound) was developed.[1][2] this compound is a user-friendly, public database that integrates organelle genome data from various public repositories and direct submissions.[1][2][3] It provides a comprehensive platform for researchers to retrieve, analyze, and submit algal organelle genome data.

Data Presentation: A Quantitative Overview of the this compound

The first release of this compound contains a substantial collection of plastid and mitochondrial genomes, covering a wide phylogenetic range of algae. The data is continually updated with new submissions and releases from major public databases.[1][2][3]

Table 1: Summary of Algal Organelle Genomes in this compound (First Release) [1][4]

| Phylum | Mitochondrial Genomes | Plastid Genomes |

| Rhodophyta | 225 | 321 |

| Chlorophyta | 225 | 401 |

| Ochrophyta | 200 | 113 |

| Glaucophyta | 8 | 9 |

| Cryptophyta | 21 | 13 |

| Charophyta | 14 | 34 |

| Haptophyta | 8 | 16 |

| Bacillariophyta | 45 | 97 |

| Euglenozoa | 7 | 44 |

| Myzozoa | 0 | 6 |

| Cercozoa | 2 | 1 |

| Total | 755 | 1055 |

Experimental Protocols: From Algal Sample to Database Submission

Accessing and contributing to the Organelle Genome Database for Algae involves a multi-step process that begins with sample collection and DNA extraction, followed by sequencing, genome assembly, annotation, and finally, data submission.

Algal Sample Collection and DNA Extraction

The quality of the genomic data is highly dependent on the quality of the initial DNA extraction. Macroalgal tissues are rich in polysaccharides and polyphenols that can interfere with downstream molecular applications.[5] Therefore, optimized protocols are crucial.

General Protocol for Algal DNA Extraction:

-

Sample Collection: Collect fresh algal samples and clean them of any epiphytes or debris. Samples can be preserved by freezing at -20°C or -80°C.[3]

-

Cell Lysis: This step varies depending on the algal species.

-

For single-celled algae without a tough cell wall, snap-freezing in liquid nitrogen followed by the addition of a lysis buffer may be sufficient.[4]

-

For species with more robust cell walls, mechanical disruption methods such as grinding with a mortar and pestle in the presence of liquid nitrogen or using glass beads are necessary.[6][7]

-

-

DNA Extraction: The Cetyltrimethylammonium bromide (CTAB) method is commonly used for extracting DNA from algae.[5][6]

-

The ground algal powder is resuspended in a CTAB extraction buffer.

-

The mixture is incubated to lyse the cells and release the DNA.

-

The DNA is then purified from cellular debris and contaminants using a series of phenol-chloroform-isoamyl alcohol extractions.[6]

-

Finally, the DNA is precipitated with isopropanol, washed with ethanol, and dissolved in a suitable buffer.[6]

-

-

DNA Quality Control: The quantity and quality of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis to ensure it is suitable for next-generation sequencing (NGS).

Genome Sequencing, Assembly, and Annotation

Once high-quality DNA is obtained, it is subjected to sequencing, followed by a bioinformatics pipeline to assemble and annotate the organelle genomes.

Bioinformatics Pipeline for Algal Organelle Genome Reconstruction:

-

Next-Generation Sequencing (NGS): Illumina sequencing is a widely used platform for generating short, highly accurate reads.[5] Long-read sequencing technologies, such as Oxford Nanopore, can help to resolve repetitive regions in the genome.[1]

-

Read Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.

-

Genome Assembly:

-

De novo assembly: This approach assembles the genome from the reads without a reference genome. Tools like SPAdes, Canu, and Flye are commonly used.[8][9][10]

-

Reference-guided assembly: If a closely related organelle genome is available, it can be used as a reference to guide the assembly process.[11]

-

-

Organelle Contig Identification: As the initial assembly will contain contigs from the nuclear, mitochondrial, and plastid genomes, the organelle-specific contigs need to be identified. This is typically done by performing a BLAST search of the assembled contigs against a database of known organelle genomes.

-

Genome Annotation: The assembled organelle genome is annotated to identify genes (protein-coding genes, tRNAs, rRNAs) and other features.

-

Automated annotation tools such as DOGMA, MITOFY, and CpGAVAS can be used for initial annotation.[11]

-

Manual curation using tools like Geneious is often necessary to correct errors and refine the annotation.[12]

-

The MFannot tool is particularly useful for annotating mitochondrial genomes, especially those with numerous introns.[13][14]

-

Database Access and Data Submission

Accessing Data from this compound

The this compound website provides a user-friendly interface for browsing and searching its contents.[1][2] Users can search for specific species, genes, or browse by taxonomic classification. The database also includes several integrated tools for data analysis.[12]

Data Retrieval and Analysis Workflow:

Caption: Workflow for accessing and analyzing data from the this compound platform.

Submitting Data to this compound and GenBank

Researchers are encouraged to submit their newly sequenced and annotated algal organelle genomes to public databases to contribute to the growing body of knowledge.

Data Submission Workflow to this compound:

The this compound provides a direct data submission interface.[12]

Caption: Step-by-step process for submitting data to the this compound.

Data Submission to GenBank:

GenBank is a primary repository for nucleotide sequence data. Submission can be done through their web-based tool, BankIt, or the command-line program, tbl2asn, for larger submissions.[2][15][16]

General Steps for GenBank Submission:

-

Prepare Submission Files: This includes the assembled genome sequence in FASTA format and a five-column feature table detailing the annotation (genes, CDS, etc.).[2]

-

Use BankIt: For most submissions, the BankIt web portal guides users through the submission process, including providing metadata about the organism and the sequencing project.[2][15]

-

Annotation: The "Features" step is critical, where you provide the annotation of your genome.[2]

-

Review and Submit: After reviewing all the provided information, the submission is finalized. GenBank staff will review the submission and issue an accession number, typically within two working days.[15]

Visualization of Key Workflows

To further clarify the processes involved in algal organelle genomics, the following diagrams illustrate the key experimental and computational workflows.

Experimental and Bioinformatics Workflow for Algal Organelle Genomics:

Caption: Overview of the experimental and computational pipeline.

Conclusion

The Organelle Genome Database for Algae provides an invaluable resource for the scientific community, facilitating research into the evolution, genetics, and biotechnology of algae. By following standardized protocols for data generation and submission, researchers can contribute to the growth of this important database, thereby accelerating discovery in algal biology and its applications. This guide provides a comprehensive overview of the necessary steps to effectively access, utilize, and contribute to the growing wealth of algal organelle genome data.

References

- 1. CLAW: An automated Snakemake workflow for the assembly of chloroplast genomes from long-read data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Submitting Mitochondrial and Chloroplast Genomes to GenBank [ncbi.nlm.nih.gov]

- 3. ALGAE DNA COLLECTION PROTOCOL [protocols.io]

- 4. Algal DNA extraction for HMW Nanopore sequencing [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. An optimized method for high quality DNA extraction from microalga Prototheca wickerhamii for genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GitHub - asdcid/Chloroplast-genome-assembly: A pipeline for assemble chroloplast genome using short/long reads [github.com]

- 9. Hands-on: Chloroplast genome assembly / Chloroplast genome assembly / Assembly [training.galaxyproject.org]

- 10. mdpi.com [mdpi.com]

- 11. A noviceâs guide to analyzing NGS-derived organelle and metagenome data [e-algae.org]

- 12. This compound: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondrial genome annotation with MFannot: a critical analysis of gene identification and gene model prediction [frontiersin.org]

- 14. Mitochondrial genome annotation with MFannot: a critical analysis of gene identification and gene model prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to submit data to GenBank [ncbi.nlm.nih.gov]

- 16. How to Submit Sequence Data to GenBank - CD Genomics [cd-genomics.com]

An In-depth Technical Overview of Algal Species in the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of a diverse array of algal species. This technical guide provides an in-depth overview of the algal species represented in the this compound database, detailing the quantitative data available, the experimental protocols for genome sequencing and annotation, and a key signaling pathway relevant to algal organelle function. The structured presentation of this information aims to facilitate research and development in fields ranging from phycology and evolutionary biology to drug discovery and biotechnology.

Data Presentation: Summary of Algal Species in this compound

The this compound database houses a significant collection of mitochondrial and plastid genomes, representing a broad taxonomic range of algae. The initial release of the database contains organelle genome data retrieved from public databases such as NCBI, EMBL-EBI, and DDBJ, as well as from sequencing projects conducted at the Laboratory of Genetics and Breeding of Marine Organism (MOGBL).[1] The quantitative summary of the algal species in the this compound database is presented below.

Table 1: Summary of Mitochondrial Genomes in this compound

| Data Point | Value |

| Total Mitochondrial Genomes | 755 |

| Number of Species | 542 |

| Number of Phyla | 9 |

Table 2: Summary of Plastid Genomes in this compound

| Data Point | Value |

| Total Plastid Genomes | 1055 |

| Number of Species | 667 |

| Number of Phyla | 11 |

Experimental Protocols

The genomic data within this compound is sourced from both public repositories and internal sequencing efforts by the MOGBL. While specific experimental details for each publicly sourced genome may vary, this section outlines a representative, state-of-the-art protocol for the sequencing and annotation of algal organelle genomes, reflecting common methodologies employed in the field and likely representative of the data generated by MOGBL.

Algal Culture and High-Molecular-Weight DNA Extraction

A robust method for obtaining high-molecular-weight (HMW) DNA is crucial for successful long-read sequencing. The following protocol is optimized for extracting HMW DNA from unicellular algae, such as Chlamydomonas reinhardtii, and is adaptable for other algal species.[2][3]

-

Cell Culture and Harvest: Algal cells are cultivated in an appropriate medium (e.g., TAP medium for Chlamydomonas) under controlled light and temperature conditions.[3] Cells are harvested during the exponential growth phase via centrifugation.[3]

-

Cell Lysis: The cell pellet is resuspended and subjected to lysis. For algae with resilient cell walls, mechanical disruption methods such as grinding in liquid nitrogen or bead beating may be employed.[4][5][6] A common chemical lysis method involves the use of a CTAB (cetyltrimethylammonium bromide) extraction buffer.[2][6]

-

DNA Purification: The lysate undergoes purification to remove cellular debris, proteins, and RNA. This typically involves a series of phenol-chloroform extractions followed by isopropanol (B130326) precipitation to isolate the DNA.[2][6]

-

Size Selection: To enrich for HMW DNA, a size-selection step is often performed using methods such as the Sage Science Short Read Eliminator (SRE) kit.[2] The quality and size distribution of the extracted DNA are assessed using pulsed-field gel electrophoresis (PFGE).[2]

Long-Read Genome Sequencing

Long-read sequencing technologies, such as those from Pacific Biosciences (PacBio), are particularly well-suited for assembling complete organelle genomes.

-

Library Preparation: HMW DNA is used to prepare a SMRTbell library. This involves DNA fragmentation to the desired size range (typically 15-20 kb), followed by the ligation of hairpin adapters to create the circular SMRTbell templates.[7]

-

Sequencing: Sequencing is performed on a PacBio platform, such as the Sequel IIe System.[7] This technology utilizes a process called Single Molecule, Real-Time (SMRT) sequencing, where a DNA polymerase synthesizes a complementary strand from the SMRTbell template in real-time.[8] The long read lengths generated are advantageous for spanning repetitive regions often found in organelle genomes.[8]

Organelle Genome Assembly and Annotation

The raw sequencing reads are processed through a bioinformatic pipeline to assemble and annotate the organelle genomes.

-

Data Pre-processing: The raw sequencing data is filtered to remove low-quality reads.

-

Assembly: A de novo assembly is performed using specialized assemblers designed for long-read data, such as the Flye assembler.[9] For organelle genomes, a common strategy involves first identifying reads of organellar origin by mapping them to a reference genome from a related species.[10] These selected reads are then used for the assembly.

-

Annotation: The assembled genome is annotated to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This is often done using automated annotation pipelines like the one developed by the Joint Genome Institute (JGI), which integrates evidence from homology searches, transcriptomic data, and ab initio gene prediction.[9][11] The final annotations are manually proofread and curated using software such as Geneious Prime.[12]

Mandatory Visualization: Chloroplast Retrograde Signaling Pathway

Chloroplasts play a central role in cellular metabolism and environmental sensing. To coordinate their activities with the nucleus, they employ a communication process known as retrograde signaling.[13][14] This pathway allows the chloroplast to transmit information about its developmental and physiological state to the nucleus, leading to adjustments in nuclear gene expression.[13]

Caption: A diagram of the chloroplast retrograde signaling pathway.

This technical guide provides a comprehensive overview of the algal species data available in the this compound database, standardized experimental protocols, and a key signaling pathway. This information is intended to be a valuable resource for researchers and professionals in the field, facilitating further exploration and utilization of this important dataset.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and selection of high-molecular-weight DNA for long-read sequencing from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and selection of high-molecular-weight DNA for long-read sequencing from Chlamydomonas reinhard... [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Algal DNA extraction for HMW Nanopore sequencing [protocols.io]

- 6. An optimized method for high quality DNA extraction from microalga Prototheca wickerhamii for genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Unlocking the Potential of Metagenomics with the PacBio High-Fidelity Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffolded and annotated nuclear and organelle genomes of the North American brown alga Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mycocosm.jgi.doe.gov [mycocosm.jgi.doe.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Retrograde and anterograde signaling in the crosstalk between chloroplast and nucleus [frontiersin.org]

- 14. pnas.org [pnas.org]

Navigating the Algal Mitochondrial Landscape: A Technical Guide to the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Organelle Genome Database for Algae (OGDA), focusing on the retrieval and analysis of algal mitochondrial genomes. This document outlines the structure of the this compound database, details experimental protocols for obtaining mitochondrial genome data, and presents a workflow for data analysis, thereby serving as an essential resource for researchers in phycology, genomics, and drug discovery.

The Organelle Genome Database for Algae (this compound): A Centralized Hub

The Organelle Genome Database for Algae (this compound) is a user-friendly, public repository that centralizes a vast collection of algal organelle genomes, including mitochondrial and plastid genomes.[1][2][3] The database aims to provide a comprehensive platform for researchers to search, download, and analyze algal organelle genome data.[1][2][3]

Data Content and Scope

The this compound integrates genomic data from major public databases such as NCBI, DDBJ, and EMBL-EBI, as well as data generated from their own sequencing efforts.[1] The initial release of this compound contained 755 mitochondrial genomes from 542 species, spanning 9 phyla, and 1055 plastid genomes from 667 species across 11 phyla.[1][2]

Table 1: Summary of Mitochondrial Genomes in the Initial this compound Release

| Phylum | Number of Mitochondrial Genomes |

| Rhodophyta | 225 |

| Chlorophyta | 225 |

| Ochrophyta | 200 |

| Bacillariophyta | 45 |

| Cryptophyta | 21 |

| Charophyta | 14 |

| Haptophyta | 8 |

| Glaucophyta | 8 |

| Euglenozoa | 7 |

| Cercozoa | 2 |

| Myzozoa | 0 |

| Source: Liu et al., 2020[1][2] |

Finding Specific Algal Mitochondrial Genomes in this compound

This compound offers a sophisticated search system to facilitate the efficient retrieval of specific mitochondrial genomes.[1] Users can employ several search strategies to locate data of interest.[1]

-

Taxonomic Search: Users can input a specific taxon (e.g., phylum, class, order, species) into the search box to retrieve all associated organelle genome information.[1]

-

Precise Search: A precise search can be performed using the scientific name of the alga or the accession number of the genome.[1]

-

Classification Browsing: this compound provides a browsing interface where users can navigate through the taxonomic classification to find mitochondrial genomes.[1] By selecting the 'mtGenome' option, users can access a list of all available mitochondrial genomes with associated information such as taxonomy, accession number, and genome length.[1]

Experimental Protocols for Algal Mitochondrial Genome Sequencing

The generation of algal mitochondrial genome data involves a series of meticulous experimental procedures, from the isolation of mitochondria to DNA sequencing and annotation.

Isolation of Algal Mitochondria

The isolation of intact and pure mitochondria is a critical first step. The cell walls of many algae present a challenge, often requiring enzymatic digestion and mechanical disruption.

Protocol 1: Mitochondria Isolation from Thick-Walled Unicellular Algae (e.g., Chromera velia) [4]

-

Cell Lysis:

-

Harvest algal cells by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer.

-

Perform enzymatic treatment to digest the cell wall.

-

Break the cells using a homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed to pellet plastids and cell debris.

-

Collect the supernatant containing the mitochondria.

-

-

Mitochondrial Purification:

-

Centrifuge the supernatant at a higher speed to pellet the crude mitochondrial fraction.

-

Resuspend the mitochondrial pellet.

-

Purify the mitochondria using a discontinuous Percoll or sucrose (B13894) density gradient centrifugation.

-

-

Purity and Intactness Assessment:

-

Assess the purity of the isolated mitochondria using immunoblotting with antibodies against mitochondrial and plastid-specific proteins.[4]

-

Confirm the intactness and membrane potential of the mitochondria using fluorescent staining with dyes like MitoTracker™ Green and MitoTracker™ Orange CMTMRos.[4]

-

Algal Mitochondrial DNA (mtDNA) Extraction

Once mitochondria are isolated, or for whole-genome sequencing approaches, high-quality DNA needs to be extracted. Polysaccharides and polyphenolic compounds in algae can interfere with DNA extraction and downstream applications, necessitating specific protocols.[5][6][7]

Protocol 2: CTAB-Based DNA Extraction from Marine Algae [5][7][8]

This method is effective for a variety of algal species and is designed to remove polysaccharides and polyphenolics.[5]

-

Sample Preparation:

-

Rinse the algal thalli in sterile seawater and blot dry.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

-

Lysis and Polysaccharide Precipitation:

-

Transfer the powdered tissue to a tube containing pre-warmed 2x CTAB buffer with 0.2% β-mercaptoethanol.

-

Incubate at 60°C for 30-60 minutes.

-

-

Purification:

-

Perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins and other contaminants. Repeat until the interface is clear.

-

Precipitate the DNA with isopropanol.

-

-

Washing and Resuspension:

-

Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

-

RNA Removal:

-

Treat the DNA solution with RNase A to remove contaminating RNA.

-

-

(Optional) Further Purification:

Mitochondrial Genome Annotation and Analysis

Following sequencing, the raw DNA sequence must be annotated to identify genes and other functional elements.

Annotation Workflow

Automated annotation pipelines are commonly used, often followed by manual curation to ensure accuracy.[9][10]

-

Gene Prediction:

-

Use tools like MFannot, which is optimized for non-bilaterian animal mitochondrial genomes, to identify protein-coding genes, rRNAs, and tRNAs.[9][10]

-

MFannot employs tools like Exonerate and Hmmsearch for modeling intron-containing protein-coding genes and Infernal and ERPIN for non-coding RNAs.[9][10]

-

-

Manual Curation:

-

Submission to Databases:

-

Once curated, the annotated genome can be submitted to public databases like GenBank, which then can be integrated into databases like this compound.

-

Downstream Analyses

The annotated mitochondrial genome provides a wealth of information for various research applications:

-

Phylogenetics and Evolution: Mitochondrial genomes are valuable markers for studying the evolutionary relationships between different algal lineages.[1][12] The gene content and order (synteny) can provide insights into evolutionary history.[12]

-

Population Genetics and Species Identification: The relatively high mutation rate of mitochondrial DNA makes it useful for studying population structure and for DNA barcoding to identify species.

-

Drug Discovery and Target Identification: Algal mitochondria possess unique metabolic pathways that can be potential targets for novel drugs. A comprehensive understanding of the mitochondrial genome is the first step in identifying and characterizing these targets.

Conclusion

The this compound database serves as an invaluable resource for the scientific community, providing a centralized and user-friendly platform for accessing and analyzing algal mitochondrial genomes.[1][13] This guide has provided a technical overview of how to effectively utilize this compound, supplemented with detailed protocols for the generation of mitochondrial genome data. By integrating these bioinformatic and experimental approaches, researchers can unlock the full potential of algal mitochondrial genomics for fundamental research and biotechnological applications, including the development of novel therapeutics.

References

- 1. This compound: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Database Commons [ngdc.cncb.ac.cn]

- 4. Isolation of plastids and mitochondria from Chromera velia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wordpress.clarku.edu [wordpress.clarku.edu]

- 6. A Simple Method for DNA Extraction from Red Algae [e-algae.org]

- 7. scispace.com [scispace.com]

- 8. An optimized method for high quality DNA extraction from microalga Prototheca wickerhamii for genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mitochondrial genome annotation with MFannot: a critical analysis of gene identification and gene model prediction [frontiersin.org]

- 10. Mitochondrial genome annotation with MFannot: a critical analysis of gene identification and gene model prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Highly Conserved Mitochondrial Genomes among Multicellular Red Algae of the Florideophyceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

Navigating the Green World: A Technical Guide to Plastid Genome Data in the Organellar Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Organellar Genome Database for Algae (OGDA), focusing on the retrieval and analysis of plastid genome data. Algae represent a vast and diverse group of organisms with significant potential for novel discoveries in genomics and drug development.[1][2] Their organellar genomes, characterized by uniparental inheritance and a compact structure, are powerful tools for understanding gene structure, genome evolution, and organelle function.[1][2][3] The this compound serves as a centralized, user-friendly platform for accessing and analyzing these valuable datasets.[1][2]

Quantitative Data Overview of Plastid Genomes in this compound

The initial release of the Organellar Genome Database for Algae (this compound) houses a significant collection of plastid genome data. The database contains 1055 plastid genomes, representing 667 species distributed across 11 phyla.[2][3] This extensive collection provides a rich resource for comparative genomics and evolutionary studies. The data in this compound is aggregated from major public databases such as NCBI, DDBJ, and EMBL-EBI, as well as through sequencing efforts at the Marine Organism Genetics and Breeding Laboratory (MOGBL).[1][3]

A detailed breakdown of the plastid genome data available in the first release of this compound by phylum is presented below:

| Phylum | Number of Plastid Genomes |

| Rhodophyta | 321 |

| Chlorophyta | 401 |

| Ochrophyta | 113 |

| Bacillariophyta | 97 |

| Euglenozoa | 44 |

| Charophyta | 34 |

| Haptophyta | 16 |

| Cryptophyta | 13 |

| Glaucophyta | 9 |

| Myzozoa | 6 |

| Cercozoa | 1 |

Experimental Protocols: Searching for Plastid Genome Data in this compound

This compound offers a flexible and powerful search system to facilitate the efficient retrieval of plastid genome data.[3] Users can employ several methods to find genomes of interest.

Search Methodologies:

-

Taxonomic Search: Users can input a specific taxon in the search box to retrieve all organelle genome information for that taxonomic level. This allows for broad or narrow searches depending on the research question.[3]

-

Precise Search: For targeted queries, users can perform a precise search using the scientific name of the species or the accession number of the genome.[3]

-

Classification Browsing: this compound provides a classification browsing interface, allowing users to navigate through the taxonomic hierarchy to find plastid genomes. This feature presents comprehensive information for each entry, including identification images, taxonomy, accession number, and genome length.[1]

Data Retrieval and Analysis Workflow:

Once the desired plastid genome data is located, this compound provides several integrated tools for further analysis. These tools enable researchers to investigate structural characteristics, collinearity, and phylogenetic relationships of the organellar genomes.[1][3]

The general workflow for accessing and analyzing data in this compound is as follows:

Integrated Functional Genomics Tools

This compound is equipped with a suite of bioinformatics tools to facilitate in-depth analysis of plastid genomes directly within the platform.

Key Analysis Tools:

-

BLAST: Allows users to perform sequence similarity searches against the entire this compound database.[4]

-

Sequences Fetch: Enables the retrieval of specific genomic regions by providing an accession number and the desired coordinates.[4]

-

MUSCLE: A tool for performing multiple sequence alignments, which can then be used to construct phylogenetic trees using the maximum likelihood method.[1]

-

GeneWise: Useful for predicting gene structures by comparing a protein sequence to a DNA sequence.[4]

-

LASTZ: Facilitates genome synteny analysis to identify conserved regions between two genome sequences, with results visualized as parallel and xoy plots.[1]

The logical flow for utilizing these integrated tools for a comparative genomics study is illustrated below:

Data Submission and Future Directions

This compound provides a platform for researchers to submit their own algal organelle genome data, contributing to the growth and comprehensiveness of the database. The database is continuously updated with new data from public repositories and laboratory sequencing efforts.[1] Future developments aim to integrate more extensive biological information and analysis tools, further establishing this compound as a complete information-sharing platform for algal genomics.[1]

This guide provides a foundational understanding of how to leverage the this compound database for plastid genome research. For more detailed instructions and advanced functionalities, users are encouraged to consult the user guide available on the this compound website.[3]

References

A Technical Guide to Downloading Oral Cancer Genome Sequence Data

This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on how to download oral cancer sequence data from two primary public repositories: the dbGENVOC database and The Cancer Genome Atlas (TCGA) , accessed via the Genomic Data Commons (GDC) portal.

Overview of Data Repositories

Oral cancer genomic data, integral for research and therapeutic development, is primarily accessible through specialized databases that house curated datasets from various studies.

-

Database of GENomic Variants of Oral Cancer (dbGENVOC): This is a specialized database focusing on genomic variants of oral cancer, with a significant representation of the Indian population. It also integrates data from international consortiums, including the TCGA Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) project, making it a valuable resource for comparative genomic analyses. The platform provides a user-friendly interface for querying, browsing, and downloading somatic and germline variant data.

-

The Cancer Genome Atlas (TCGA): A landmark project by the National Cancer Institute and the National Human Genome Research Institute, TCGA has characterized the genomes of thousands of primary cancer and matched normal samples across 33 cancer types, including Head and Neck Squamous Cell Carcinoma (HNSCC), which encompasses oral cancers. The vast repository of TCGA data, including genomic, transcriptomic, and epigenomic data, is accessible through the Genomic Data Commons (GDC) Data Portal .

Data Presentation: Oral Cancer Datasets

The following tables summarize the key quantitative data available for oral cancer in dbGENVOC and the TCGA-HNSCC project.

Table 1: Overview of the dbGENVOC Database

| Data Category | Description |

| Indian Patient Cohort | ~24 million somatic and germline variants from 100 whole-exome sequences and 5 whole-genome sequences. |

| TCGA-HNSCC Cohort | Somatic variation data from 220 patient samples from the USA. |

| Curated Publications | Manually curated variation data from 118 patients. |

| Variant Types | Single Nucleotide Variants (SNVs), Insertions, and Deletions. |

Table 2: The Cancer Genome Atlas Head and Neck Squamous Cell Carcinoma (TCGA-HNSCC) Cohort

| Data Category | Number of Cases | Available Data Types |

| Total Cases | 528 | Whole Exome Sequencing, RNA-Seq, miRNA-Seq, Methylation Array, etc. |

| Primary Tumor Samples | >500 | Genomic, Transcriptomic, Epigenomic, and Proteomic data. |

| Matched Normal Samples | >40 | Enables comparative analysis between tumor and normal tissue. |

Navigating the Algal Organelle Landscape: An In-depth Guide to the Analysis Tools of the OGDA Platform

For Researchers, Scientists, and Drug Development Professionals

The Organelle Genome Database for Algae (OGDA) serves as a pivotal resource for the scientific community, offering a centralized repository and a suite of analytical tools for the comprehensive study of algal organelle genomes.[1][2] This technical guide provides a detailed exploration of the core analysis tools available within this compound, designed to empower researchers in their quest to understand the intricate biology of algae, which can inform various fields, including drug discovery and biotechnology.

Core Analytical Capabilities of this compound

This compound provides a range of bioinformatics tools essential for genomic data analysis. These tools facilitate sequence similarity searching, multiple sequence alignment, gene prediction, and comparative genomics. A summary of the primary analysis tools is presented below.

| Tool Name | Function | Input Data | Output Data |

| BLAST | Basic Local Alignment Search Tool for finding regions of local similarity between sequences. | DNA or protein sequence | Sequence alignments with statistical significance. |

| Sequences Fetch | Retrieves specific genomic regions from the database. | Accession number and specified region (e.g., NC_001677:1-2000bp). | The nucleotide or protein sequence for the specified region.[1] |

| MUSCLE | Multiple Sequence Comparison by Log-Expectation for creating multiple sequence alignments. | A set of related DNA or protein sequences. | Aligned sequences and a phylogenetic tree based on the maximum likelihood method.[1] |

| GeneWise | Predicts gene structures by comparing a protein sequence to a genomic DNA sequence. | A protein sequence and a genomic DNA sequence. | A prediction of the intron/exon structure of the corresponding gene.[1] |

| LASTZ | A program for aligning DNA sequences; particularly useful for comparing large genomes. | Two DNA sequences (can be whole genomes). | Genome synteny analysis, presented as parallel and x-y plots.[1] |

Detailed Experimental Protocols

To effectively utilize the analytical power of this compound, researchers can follow structured experimental protocols. Below are detailed methodologies for key analysis tasks.

Protocol 1: Identifying Homologous Genes using BLAST

This protocol outlines the steps to identify genes in a newly sequenced algal chloroplast genome that are homologous to a known protein.

-

Navigate to the BLAST tool within the this compound platform.

-

Select the appropriate BLAST program (e.g., BLASTp for protein-protein, BLASTx for translated nucleotide-protein).

-

Input the query sequence: Paste the known protein sequence into the sequence input box.

-

Select the target database: Choose the specific algal organelle genome(s) to search against.

-

Set BLAST parameters: Adjust parameters such as the substitution matrix and E-value threshold for the desired search sensitivity.

-

Execute the search: Click the "search" button to initiate the alignment.

-

Analyze the results: The output will provide a list of significant alignments, which can be downloaded. These results are linked to their respective gene-view pages for further exploration.[1]

Protocol 2: Comparative Genomic Analysis Workflow

This protocol details a multi-step workflow for comparing the organelle genomes of two different algal species to identify conserved regions and structural variations.

-

Sequence Retrieval: Use the Sequences Fetch tool to obtain the complete organelle genome sequences for the two algae of interest by providing their accession numbers.[1]

-

Gene Prediction (Optional): If the genomes are unannotated, use the GeneWise tool with a set of known related proteins to predict the gene structures within both genomes.[1]

-

Synteny Analysis: Employ the LASTZ tool to perform a whole-genome alignment of the two organelle genomes. This will identify syntenic regions (regions of conserved gene order).[1]

-

Multiple Sequence Alignment: For specific genes of interest identified in the syntenic regions, use the MUSCLE tool to perform a multiple sequence alignment to investigate sequence conservation at the nucleotide or amino acid level.[1]

-

Phylogenetic Analysis: The output from MUSCLE can be used to generate a phylogenetic tree to infer the evolutionary relationship between the aligned sequences.[1]

Visualizing Workflows and Relationships

To better illustrate the logical flow of experimental and analytical processes within this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for identifying homologous proteins in this compound using BLAST.

Caption: Logical relationships in a comparative genomics study using this compound tools.

References

Navigating the Landscape of Drug Discovery: A Technical Guide to Core Databases

A Note on the "OGDA" Database: Initial searches for the "this compound" database consistently identify the "Organelle Genome Database for Algae." This valuable resource focuses on the genomics of algal organelles and is primarily utilized by researchers in fields such as phycology, evolutionary biology, and plant sciences. Given the specific request for a guide tailored to drug development professionals with a focus on quantitative data, experimental protocols, and signaling pathways, it is likely that "this compound" was a mistyped acronym.

This guide will instead focus on a cornerstone resource in the field of drug discovery and pharmacology: DrugBank . DrugBank is a comprehensive, freely accessible online database containing detailed information on drugs and drug targets.[1] It is an essential tool for researchers, scientists, and drug development professionals, offering a wealth of chemical, pharmacological, and pharmaceutical data.[2]

Introduction to DrugBank: A Premier Resource for Drug Discovery

DrugBank is a unique bioinformatics and cheminformatics resource that serves as a one-stop shop for drug information.[1] It combines detailed data on chemical, pharmacological, and pharmaceutical properties of drugs with comprehensive information on their targets, including sequences, structures, and pathways.[1] First released in 2006, DrugBank has become an indispensable tool for a wide range of applications, from in silico drug discovery and drug repurposing to understanding drug metabolism and predicting drug-target interactions.

The database contains information on a wide spectrum of drugs, including FDA-approved small molecule drugs, biotech drugs (proteins/peptides), nutraceuticals, and experimental drugs.[3] This extensive collection of data is curated from various sources, including scientific literature, patent information, and regulatory documents, and is regularly updated.[2]

Core Features and Data Categories

DrugBank's data is organized into "drug cards," which are comprehensive entries for each drug. Each drug card is divided into several sections, providing a wealth of information. Key data categories relevant to drug development professionals include:

-

Identification: General information such as drug name, synonyms, chemical structure, and various identifiers (e.g., CAS number).

-

Pharmacology: Detailed information on the drug's indication, pharmacodynamics (mechanism of action, drug-target interactions), and pharmacokinetics (absorption, distribution, metabolism, and excretion).

-

Interactions: Information on known drug-drug and drug-food interactions.

-

Products and Formulations: Details on commercially available drug products.

-

Properties: Predicted and experimental physicochemical properties.

-

Targets: Detailed information on the biological targets of the drug, including protein sequences and pathways.

-

Enzymes: Information on enzymes that are involved in the metabolism of the drug.

-

Transporters: Data on transporters that are affected by or transport the drug.

-

Pathways: Information on the biological pathways that the drug and its targets are involved in.

Accessing Quantitative Data for Drug Development

A key strength of DrugBank is the availability of quantitative data that is crucial for drug development decision-making. This data can be found within the "Pharmacology" and "Properties" sections of a drug card.

Pharmacokinetic Data

Pharmacokinetic (PK) parameters describe the disposition of a drug in the body. DrugBank provides a summary of key PK values, often with references to the original literature. Below is a representative table of such data for a hypothetical drug.

| Parameter | Value | Unit | Description |

| Absorption | |||

| Bioavailability | 85 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (Time to Peak) | 1.5 | hours | The time to reach maximum plasma concentration after administration. |

| Distribution | |||

| Volume of Distribution | 2.5 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Protein Binding | 95 | % | The extent to which a drug attaches to proteins within the blood. |

| Metabolism | |||

| Half-life | 8 | hours | The time required for the concentration of the drug in the body to be reduced by half. |

| Excretion | |||

| Clearance | 5 | mL/min/kg | The rate at which a drug is removed from the body. |

Pharmacodynamic and Bioactivity Data

DrugBank also contains quantitative data on the biological activity of drugs, often derived from various experimental assays. This information is typically found in the "Pharmacology" and "Targets" sections. The table below illustrates how bioactivity data for a hypothetical kinase inhibitor might be presented.

| Target | Assay Type | IC50 | Unit | Description |

| Kinase A | Enzyme Inhibition Assay | 10 | nM | The half maximal inhibitory concentration, indicating the potency of the drug in inhibiting the target enzyme. |

| Kinase B | Cell-based Proliferation Assay | 50 | nM | The concentration of the drug that inhibits cell proliferation by 50%. |

| Kinase C | Enzyme Inhibition Assay | 500 | nM | A higher IC50 value indicates lower potency against this off-target kinase, suggesting some level of selectivity. |

Understanding Experimental Protocols

While DrugBank does not provide detailed, step-by-step experimental protocols, it does describe the types of experiments from which the data is derived. For instance, in the "Pharmacology" section, you will find descriptions of the assays used to determine a drug's mechanism of action and potency.

Below is a generalized methodology for a common type of experiment frequently referenced in DrugBank for kinase inhibitors: an in vitro enzyme inhibition assay .

Generalized Protocol: In Vitro Kinase Inhibition Assay

1. Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase enzyme.

2. Materials:

- Recombinant kinase enzyme

- Kinase-specific substrate (e.g., a peptide)

- ATP (Adenosine triphosphate)

- Test compound (drug)

- Assay buffer

- Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)

- Microplate reader

3. Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

- Reaction Setup: In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

- Initiation of Reaction: Add ATP to initiate the kinase reaction (phosphorylation of the substrate).

- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

- Termination and Detection: Stop the reaction and add the detection reagent. The signal generated is proportional to the amount of kinase activity.

- Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Visual representations of complex biological and experimental processes are essential for understanding and communication in drug discovery. The following diagrams are generated using Graphviz (DOT language) to illustrate a signaling pathway and an experimental workflow.

Signaling Pathway: A Simplified MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in cancer drug discovery.

A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: High-Throughput Screening

High-Throughput Screening (HTS) is a common method in early drug discovery to test a large number of compounds for activity against a biological target.

A typical workflow for High-Throughput Screening (HTS).

Conclusion

While the initial query for the "this compound database" led to a resource for algal genomics, the core requirements of the request pointed to the need for a guide on a database central to drug discovery. DrugBank stands as an exemplary resource in this domain, providing a rich, multifaceted dataset that is invaluable to researchers, scientists, and drug development professionals. By effectively navigating and utilizing the quantitative data, understanding the underlying experimental contexts, and visualizing the complex biological systems described within DrugBank, professionals in the pharmaceutical sciences can significantly enhance their research and development efforts.

References

An In-Depth Technical Guide to the Organelle Genome Database for Algae (OGDA)

For Researchers, Scientists, and Drug Development Professionals

The Organelle Genome Database for Algae (OGDA) serves as a centralized and comprehensive repository for the organellar genomes of algae, a diverse group of photosynthetic eukaryotes.[1][2][3] This technical guide provides an in-depth overview of the core features of this compound, including its data presentation, the experimental protocols utilized for data generation, and the logical workflows of the database.

Data Presentation

This compound is a public database that houses a substantial collection of mitochondrial and plastid genomes from a wide array of algal species.[1] The data is sourced from both public databases and sequencing projects conducted by the Marine Organism Genetics and Breeding Laboratory (MOGBL).[1][2][3] The initial release of this compound included 755 mitochondrial genomes from 542 species across 9 phyla and 1055 plastid genomes from 667 species spanning 11 phyla.[1]

The database provides users with a user-friendly interface to browse, search, and download organelle genome data.[1][2] The information is meticulously organized, and for each entry, users can access basic information such as identification images, taxonomy, accession numbers, genome length, and relevant publications.[2] Additionally, geographical distribution and collection information are provided where available.[2] Interactive features include circular genome maps and displays of coding genes.[2]

To facilitate comparative analysis, the quantitative data on the distribution of organelle genomes across different algal phyla in the initial release of this compound is summarized in the table below.

| Phylum | Mitochondrial Genomes | Plastid Genomes |

| Rhodophyta | 225 | 321 |

| Chlorophyta | 225 | 401 |

| Ochrophyta | 200 | 113 |

| Glaucophyta | 8 | 9 |

| Cryptophyta | 21 | 13 |

| Charophyta | 14 | 34 |

| Haptophyta | 8 | 16 |

| Bacillariophyta | 45 | 97 |

| Euglenozoa | 7 | 44 |

| Myzozoa | 0 | 6 |

| Cercozoa | 2 | 1 |

| Total | 755 | 1055 |

Table 1: Summary of Organelle Genomes in the Initial Release of this compound.[2]

Core Features and Integrated Tools

Beyond data storage, this compound integrates a suite of analytical tools to aid researchers in their genomic studies. These applications allow for the analysis of structural characteristics, collinearity, and phylogeny of algal organellar genomes.[1][2][3] Key functionalities include:

-

BLAST: For sequence similarity searches against the database.[2]

-

Sequence Fetch: To retrieve specific sequences of interest.[2]

-

MUSCLE: For multiple sequence alignment.[2]

-

Phylogenetic Tree Construction: Utilizing the maximum likelihood method to infer evolutionary relationships.[2]

Experimental Protocols

The genomic data within this compound is generated through various high-throughput sequencing technologies.[1] While specific protocols for each dataset may vary, the general methodology for sequencing and assembling algal organelle genomes follows a standardized workflow.

1. DNA Sequencing:

-

Sample Collection and DNA Extraction: Algal samples are collected, and total genomic DNA is extracted using appropriate methods.

-

Library Preparation and Sequencing: Sequencing libraries are prepared from the extracted DNA. Both short-read (e.g., Illumina NovaSeq) and long-read (e.g., PacBio Sequel) sequencing platforms are commonly employed.[4][5][6]

2. Organelle Genome Assembly:

-

Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapters.[4][5]

-

Identification of Organelle Reads: Reads originating from the mitochondrial and plastid genomes are identified by aligning the total genomic reads to a reference organelle genome from a related species.[4][5]

-

De Novo Assembly: The identified organelle reads are then assembled de novo using assemblers such as Flye for long reads or NOVOPlasty for short reads.[4][5][6]

-

Genome Polishing and Annotation: The assembled genomes are polished to correct any errors and then annotated to identify genes and other functional elements.[4][5]

A representative workflow for the assembly of organelle genomes is depicted in the diagram below.

References

- 1. This compound: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Database Commons [ngdc.cncb.ac.cn]

- 4. Frontiers | Scaffolded and annotated nuclear and organelle genomes of the North American brown alga Saccharina latissima [frontiersin.org]

- 5. Scaffolded and annotated nuclear and organelle genomes of the North American brown alga Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Organelle Genome Variation in the Red Algal Genus Ahnfeltia (Florideophyceae) [frontiersin.org]

Part 1: OGDA - Organelle Genome Database for Algae

As the term "OGDA database" can refer to at least two distinct scientific databases, this technical guide will provide an in-depth overview of both the Organelle Genome Database for Algae (this compound) and the Oral Cancer Gene Database (OrCGDB) . Each database serves a unique research community and is detailed below with respect to its history, development, data structure, and methodologies, in accordance with the specified requirements for researchers, scientists, and drug development professionals.

The Organelle Genome Database for Algae (this compound) is a comprehensive and user-friendly platform designed to provide centralized access to algal organelle genomes.[1][2] It was developed to address the need for an integrated database for algal organelle DNA, which are valuable tools for studying gene and genome structure, organelle function, and evolution.[1][2]

History and Development

The this compound was created to consolidate algal organelle genome data that was previously dispersed across various public databases.[3] The project was initiated by researchers at Yantai University and the Laboratory of Genetics and Breeding of Marine Organism (MOGBL) in China.[2] The first public release of this compound was announced in 2020.[2] The database is continuously updated with new genome data from public repositories like NCBI, DDBJ, and EMBL-EBI, as well as from sequencing efforts at MOGBL.[1]

Data Presentation

The initial release of the this compound database contained a significant collection of plastid and mitochondrial genomes from a wide array of algal phyla. The data is structured to be easily searchable and downloadable for academic use.[1]

Table 1: Summary of Data in the First Release of this compound [1][3]

| Genome Type | Number of Genomes | Number of Species | Number of Phyla |

| Plastid Genomes | 1055 | 667 | 11 |

| Mitochondrial Genomes | 755 | 542 | 9 |

Experimental and Bioinformatic Protocols

This compound is a secondary database, meaning it aggregates and curates data from primary research. The protocols, therefore, relate to data acquisition, curation, and analysis rather than wet-lab experimentation.

Data Acquisition and Curation Methodology:

The process for populating the this compound database involves several key steps:

-

Data Collection : GenBank flat files containing plastid or mitochondrial genome sequences are downloaded from public databases.[1][4]

-

Manual Proofreading : Each genome sequence and its annotation are manually proofread using software such as Geneious Prime to identify and correct any errors.[1][4]

-

Information Extraction : The Bioperl package is utilized to extract fundamental genome information, including accession numbers, configuration, and submitter details.[4] This data is converted into a CSV format.

-

Biological Information Integration : To enrich the genomic data, supplementary biological information is collected from reputable sources like AlgaeBase and other publications. This includes taxonomic data, geographical distribution, identification images, and sample collection details.[4]

-

Database Storage : The curated genomic and biological data are categorized and stored in a MySQL relational database.[4] Data indexing is implemented to ensure efficient data retrieval.

Visualization of Data Processing Workflow

The following diagram illustrates the logical flow of data from collection to integration within the this compound database.

Part 2: OrCGDB/OCDB - Oral Cancer Gene Database

The Oral Cancer Gene Database (OrCGDB or OCDB) is a specialized resource providing the biomedical community with comprehensive information on genes implicated in oral cancer.[5][6] It aims to centralize genetic data to aid in the diagnosis, prognosis, and treatment of this disease.[7]

History and Development

The development of a dedicated oral cancer gene database has evolved over several versions, reflecting the growing body of research in the post-genomic era. An early version, OrCGDB, was noted to contain information on a small number of genes.[7] A more comprehensive initiative was undertaken by the Advanced Centre for Treatment, Research and Education in Cancer (ACTREC) in India, which released its first version in 2007 and an expanded second version subsequently.[7][8]

Data Presentation

The database has seen significant growth in its data content, expanding from an initial small set to hundreds of curated genes. Each gene entry is linked to a wealth of information.

Table 2: Evolution of the Oral Cancer Gene Database Content

| Database Version | Year | Number of Genes | Key Features |

| OrCGDB (early version) | Pre-2007 | 15 | Basic gene information.[7] |

| OCDB Version I | 2007 | 242 | Expanded gene list with detailed information and PubMed links.[7][8] |

| OCDB Version II | Post-2007 | 374 | Further expansion of gene entries, addition of an interaction network, and advanced search capabilities.[7][8][9] |

For each gene, the database provides detailed annotations including:

-

Aliases and gene symbol

-

Function

-

Chromosomal location

-

Mutations and SNPs

-

mRNA and protein information

-

Involved pathways and interacting proteins

-

Tissue expression data

-

Clinical correlates[7]

Experimental and Curation Protocols

Similar to this compound, the Oral Cancer Gene Database is a secondary database that relies on expert curation of published literature.

Data Curation Methodology:

The information is manually curated by database curators who extract relevant findings from primary scientific publications. This process is described as follows:

-

Literature Review : Curators systematically review primary publications for data on genes involved in oral cancer.

-

Fact Extraction : Key information (referred to as 'facts') is extracted in a semi-structured format.[5][6][10] This includes data on oncogenic activation, mutations, biochemical properties of the gene product, and clinical significance.[5][10]

-

Data Entry : The extracted facts are entered into the relational database through a web interface.

-

Citation Linking : Crucially, every fact entered into the database is associated with a MEDLINE citation, ensuring traceability and allowing researchers to consult the primary source.[5][10]

-

Interaction Network Construction : For Version II, a functional gene interaction network was built using tools like 'String 8.3' to visualize relationships between the 374 curated genes.[8]

Visualization of Curation Workflow and Biological Pathways

The following diagrams illustrate the data curation process for the OrCGDB/OCDB and a key signaling pathway frequently dysregulated in oral cancer.

PI3K/AKT/mTOR Signaling Pathway in Oral Cancer

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in oral cancer and is associated with therapeutic resistance.[11] Its components are key targets for drug development.

References

- 1. This compound: a comprehensive organelle genome database for algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Database Commons [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] OrCGDB: a database of genes involved in oral cancer | Semantic Scholar [semanticscholar.org]

- 6. OrCGDB: a database of genes involved in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral Cancer Gene Database [actrec.gov.in]

- 8. Oral Cancer Database - Database Commons [ngdc.cncb.ac.cn]

- 9. Oral Cancer Gene Database | re3data.org [re3data.org]

- 10. OrCGDB -- a database of genes involved in oral cancer | HSLS [hsls.pitt.edu]

- 11. Major Molecular Signaling Pathways in Oral Cancer Associated With Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genomic Landscape of Algae: A Technical Guide to the Organelle Genome Database for Algae (OGDA)

For Immediate Release

Qingdao, China – December 19, 2025 – The Organelle Genome Database for Algae (OGDA) offers researchers, scientists, and drug development professionals a comprehensive and publicly accessible repository of algal plastid and mitochondrial genomes. This technical guide provides an in-depth overview of the genomic data available within this compound, detailed experimental methodologies for data generation, and a guide to the data submission and analysis workflows integral to the platform. The increasing interest in algae for biofuels, pharmaceuticals, and other biotechnology applications underscores the importance of this centralized genomic resource.

Quantitative Overview of Genomic Data in this compound

The initial release of this compound contains a substantial collection of organelle genomes, sourced from public databases such as NCBI and through sequencing efforts at the Laboratory of Genetics and Breeding of Marine Organism (MOGBL).[1][2][3] The database is continuously updated to incorporate new genomic information.[2][3]

Table 1: Summary of Plastid Genomes in this compound (First Release)

| Phylum | Number of Species | Number of Genomes |

| Bacillariophyta | 103 | 121 |

| Charophyta | 78 | 85 |

| Chlorophyta | 267 | 310 |

| Cryptophyta | 23 | 25 |

| Cyanidiophyceae | 7 | 10 |

| Euglenozoa | 25 | 28 |

| Glaucophyta | 4 | 5 |

| Haptophyta | 15 | 18 |

| Ochrophyta | 89 | 102 |

| Rhodophyta | 54 | 61 |

| Others | 2 | 2 |

| Total | 667 | 1055 |

Table 2: Summary of Mitochondrial Genomes in this compound (First Release)

| Phylum | Number of Species | Number of Genomes |

| Bacillariophyta | 88 | 99 |

| Charophyta | 65 | 72 |

| Chlorophyta | 189 | 221 |

| Cryptophyta | 18 | 20 |

| Euglenozoa | 21 | 24 |

| Haptophyta | 12 | 14 |

| Ochrophyta | 75 | 88 |

| Rhodophyta | 72 | 83 |

| Others | 2 | 2 |

| Total | 542 | 755 |

Experimental Protocols: From Algal Culture to Genome Assembly

The generation of high-quality organelle genome data is a multi-step process that requires meticulous experimental procedures. While specific protocols may vary depending on the algal species, the following outlines a detailed, generalized methodology representative of the key experiments involved in populating a database like this compound.

Algal Culture and Harvest

For species sequenced at MOGBL, monoclonal cultures are established and maintained under controlled laboratory conditions to ensure genetic purity. Cultures are grown in appropriate media and conditions (e.g., temperature, light cycle, and intensity) to achieve sufficient biomass for DNA extraction. Cells are harvested during the exponential growth phase by centrifugation.

Organelle DNA Extraction and Purification

The extraction of high-quality organelle DNA is critical and often challenging due to the presence of rigid cell walls and contaminating polysaccharides and phenolic compounds in many algal species.[4] A common and effective method is the Cetyltrimethylammonium Bromide (CTAB) extraction protocol, often combined with physical disruption.

Protocol: Modified CTAB DNA Extraction

-

Cell Lysis: Harvested algal cells are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.[4][5] This mechanical disruption is essential for breaking the tough cell walls of many algae.

-

CTAB Extraction: The powdered sample is immediately transferred to a pre-warmed CTAB extraction buffer. The mixture is incubated to lyse the cells and release the cellular contents.

-

Purification: The lysate undergoes several rounds of purification with chloroform:isoamyl alcohol to remove proteins and other cellular debris.[6]

-

DNA Precipitation: DNA is precipitated from the aqueous phase using isopropanol, followed by washing with ethanol (B145695) to remove residual salts and other impurities.[6]

-

RNA Removal: The DNA pellet is resuspended in a buffer containing RNase A to digest any contaminating RNA.

-

Organelle DNA Enrichment: To separate plastid and mitochondrial DNA from nuclear DNA, techniques like cesium chloride (CsCl) density gradient ultracentrifugation can be employed.[7] This method separates DNA molecules based on their buoyant density.

DNA Quality Control

The quality and quantity of the extracted DNA are assessed prior to sequencing.

-

Quantification: DNA concentration is measured using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

-

Purity: The A260/A280 and A260/A230 ratios from spectrophotometry are used to assess the purity of the DNA sample from protein and organic contaminants, respectively.[8]

-

Integrity: The integrity of the DNA is evaluated by agarose (B213101) gel electrophoresis to ensure it is not degraded. For long-read sequencing, high-molecular-weight DNA is essential.[5]

Genome Sequencing, Assembly, and Annotation

Next-generation sequencing (NGS) platforms, such as Illumina for short-read sequencing and PacBio or Oxford Nanopore for long-read sequencing, are utilized for sequencing the organelle genomes.

-

Library Preparation: The purified DNA is used to prepare a sequencing library, which involves fragmenting the DNA, adding adapters, and amplifying the fragments.

-

Sequencing: The prepared library is sequenced on the chosen platform to generate raw sequence reads.

-

Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed or removed.[8]

-

Genome Assembly: The high-quality reads are then assembled de novo to reconstruct the complete organelle genomes. For long-read data, assemblers like Canu or Flye are often used.[9] The circular nature of most organelle genomes is a key feature to verify in the final assembly.

-

Genome Annotation: The assembled genomes are annotated to identify genes (protein-coding genes, ribosomal RNA genes, and transfer RNA genes) and other genomic features. This is often done using automated annotation pipelines followed by manual curation.

Mandatory Visualizations

Data Submission Workflow